molecular formula C14H12N2O4S B2369086 N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide CAS No. 2097920-68-6

N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide

Cat. No.: B2369086
CAS No.: 2097920-68-6
M. Wt: 304.32
InChI Key: QYUGDPCELRDNOQ-UHFFFAOYSA-N
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Description

N-({[2,2'-Bifuran]-5-yl}methyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring linked via a sulfonamide group to a bifuran-methyl moiety.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-21(18,12-3-1-7-15-10-12)16-9-11-5-6-14(20-11)13-4-2-8-19-13/h1-8,10,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUGDPCELRDNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide typically involves the following steps:

    Formation of the Bifuran Moiety: The bifuran unit can be synthesized through a coupling reaction of furan derivatives.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bifuran moiety may interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Similarities and Variations

The target compound shares a pyridine-sulfonamide backbone with several derivatives reported in the literature. Key comparisons include:

Compound Name (Reference) Core Structure Substituents/Modifications Key Features
N-({[2,2'-Bifuran]-5-yl}methyl)pyridine-3-sulfonamide Pyridine-sulfonamide Bifuran-methyl group Unique bifuran moiety; potential for enhanced π-π interactions
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Pyridine-sulfonamide Bromo, methoxy, difluorophenyl Electron-withdrawing groups; evaluated for biological activity
(E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide Benzenesulfonamide Pyrazole, pyridyl, pyrimidinyl Multi-heterocyclic system; prodrug potential
Ranitidine-related compound B Furan-containing Dimethylaminomethyl-furanyl, thioethyl Furan-based; gastrointestinal targeting

Key Observations :

  • Electron Effects : The bromo and methoxy groups in may enhance stability or binding affinity compared to the bifuran group in the target compound, which could improve solubility via π-stacking .
  • Heterocyclic Diversity : The pyrazole-pyrimidine system in introduces conformational rigidity, whereas the target’s bifuran group may offer greater flexibility and hydrophobic interactions .
  • Furan Motifs : The ranitidine analog in demonstrates the pharmacological relevance of furan derivatives, suggesting the target’s bifuran group could influence bioavailability or receptor targeting .

Q & A

Q. What are the common synthetic routes for N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine and bifuran scaffolds. A representative approach includes:
  • Step 1 : Preparation of the bifuran-methyl intermediate via alkylation of 2,2'-bifuran-5-carbaldehyde, followed by reduction to the alcohol and subsequent halogenation.
  • Step 2 : Sulfonamide formation by reacting pyridine-3-sulfonyl chloride with the bifuran-methyl amine intermediate under anhydrous conditions (e.g., DCM, 0–25°C, 12–24 hours).
  • Key Validation : Confirm intermediates using 1H^1H-NMR and LC-MS, and final product purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify connectivity of the pyridine, sulfonamide, and bifuran groups. For example, the sulfonamide proton typically appears as a singlet near δ 3.5–4.0 ppm.
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • FT-IR : Identify sulfonamide S=O stretching vibrations (~1350 cm1^{-1}) and furan C-O-C bands (~1015 cm1^{-1}) .

Q. What initial biological screening assays are recommended for this sulfonamide derivative?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL.
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to evaluate binding to targets like COX-2 or carbonic anhydrase.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance sulfonamide coupling efficiency.
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) as a catalyst for sulfonamide bond formation, reducing reaction time from 24 to 6 hours.
  • Work-Up Optimization : Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) to isolate the product with >90% recovery .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., COX-2 or EGFR kinases). Validate with co-crystallized ligands.
  • MD Simulations : Perform 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA).
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with sulfonamide S=O groups) using tools like LigandScout .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, incubation times). For example, discrepancies in IC50_{50} values for kinase inhibition may arise from ATP concentration variations.
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes (human/mouse) to rule out false negatives due to rapid degradation.
  • Structural Analog Testing : Compare activity of derivatives (e.g., replacing bifuran with thiophene) to isolate contributions of specific functional groups .

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